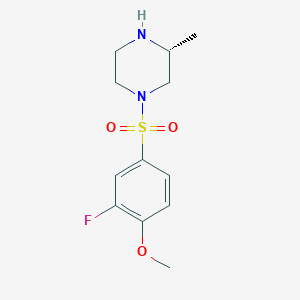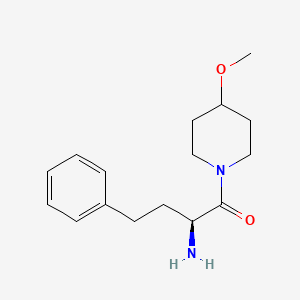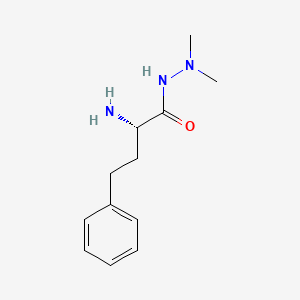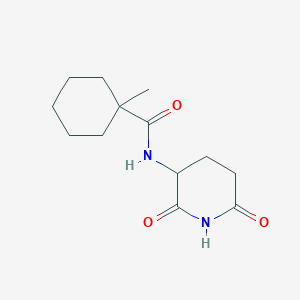![molecular formula C12H18FNO B6632820 (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol, also known as FMB, is a chiral molecule that belongs to the class of beta-adrenergic agonists. It is widely used in scientific research for its ability to selectively activate beta-adrenergic receptors. FMB has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity.
Wirkmechanismus
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol acts as a selective beta-adrenergic agonist by binding to and activating beta-2 and beta-3 adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to bronchodilation, while activation of beta-3 adrenergic receptors in adipose tissue leads to thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol also has a weak affinity for beta-1 adrenergic receptors, which are predominantly expressed in the heart, but its selectivity for beta-2 and beta-3 receptors makes it a safer alternative to non-selective beta-adrenergic agonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol are mainly mediated through the activation of beta-adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. Activation of beta-3 adrenergic receptors in adipose tissue leads to increased thermogenesis and lipolysis, resulting in weight loss. However, (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has limited effects on beta-1 adrenergic receptors in the heart, which reduces the risk of adverse cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its high selectivity for beta-2 and beta-3 adrenergic receptors, its potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity, and its high yield and purity in the synthesis process. However, the limitations of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its limited effects on beta-1 adrenergic receptors, which may not accurately reflect the effects of non-selective beta-adrenergic agonists in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
For research on (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol include the development of more potent and selective beta-adrenergic agonists, the investigation of the structural basis of its selectivity for beta-2 and beta-3 adrenergic receptors, the exploration of its potential therapeutic applications in the treatment of other diseases, such as diabetes and cancer, and the evaluation of its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol involves the reaction of (2-fluoro-5-methylphenyl)methanamine with (2S)-2-hydroxybutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The yield of the synthesis process is high, and the purity of the final product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol is widely used in scientific research to study the beta-adrenergic receptor signaling pathway. It has been shown to selectively activate beta-2 adrenergic receptors, which are predominantly expressed in the lungs and play a crucial role in bronchodilation. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has also been used to study the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue and plays a role in thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, respiratory disorders, such as asthma and chronic obstructive pulmonary disease, and obesity.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-11(8-15)14-7-10-6-9(2)4-5-12(10)13/h4-6,11,14-15H,3,7-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASMUIRJIOFSCR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)


![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
